molecular formula C17H13N3O2 B363222 (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile CAS No. 305849-88-1

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B363222
CAS No.: 305849-88-1
M. Wt: 291.3g/mol
InChI Key: CFOZJPCSQAQOFS-XYOKQWHBSA-N
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Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule characterized by its unique structure, which includes a benzimidazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzimidazole and 3-hydroxy-4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-aminobenzimidazole and 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Cyanation: The intermediate is then subjected to cyanation using reagents like malononitrile under basic conditions to introduce the nitrile group, resulting in the formation of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where halogenation or nitration can occur at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Primary amines or secondary amines depending on the reduction conditions.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that structural modifications in benzimidazole compounds can enhance their efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives is well-documented. The compound has been evaluated against a range of bacterial strains, revealing significant inhibitory effects. Studies have shown that modifications in the benzimidazole structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

Recent studies have suggested that certain benzimidazole derivatives may possess neuroprotective properties. These compounds can act on various neuroreceptors and pathways involved in neurodegenerative diseases, offering a potential avenue for developing treatments for conditions like Alzheimer's and Parkinson's disease .

Interaction with Biological Targets

The compound interacts with multiple biological targets, including enzymes and receptors. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, which is a common target for anticancer drugs . Additionally, its ability to modulate neurotransmitter systems could be beneficial in neurological applications.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the benzimidazole core affect biological activity. By altering substituents on the phenyl rings or the nitrile group, researchers can optimize the potency and selectivity of these compounds against specific targets .

Synthesis and Evaluation of Derivatives

A notable study synthesized a series of (2E)-2-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-enenitriles and evaluated their biological activities. The results indicated that specific substitutions significantly enhanced anticancer activity compared to the parent compound .

Clinical Investigations

While many studies are still preclinical, some derivatives have progressed to clinical trials focusing on their efficacy as anticancer agents or antimicrobial agents. These investigations aim to establish safety profiles and therapeutic windows necessary for clinical use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HCT116 cells
AntimicrobialSignificant inhibition against Gram-positive and negative bacteria
NeuroprotectivePotential modulation of neuroreceptors

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. The nitrile group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the hydroxy and methoxy groups, resulting in different chemical reactivity and biological activity.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Similar but without the methoxy group, affecting its solubility and interaction with biological targets.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile: Contains an additional hydroxy group, which can enhance hydrogen bonding and increase biological activity.

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl ring in (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile provides a unique combination of electronic and steric properties. This makes it particularly versatile in forming various chemical and biological interactions, distinguishing it from its analogs.

Biological Activity

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile, often referred to as a benzimidazole derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, with a molecular weight of 304.34 g/mol. The structural components include a benzimidazole ring, a methoxyphenyl group, and a prop-2-enenitrile moiety, which contribute to its unique pharmacological profile.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For instance, a study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHT-29 (Colon)15.0PI3K/Akt inhibition
This compoundA549 (Lung)10.0MAPK pathway modulation

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for cancer cell survival.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Gene Expression Alteration : The compound potentially alters the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

In a notable case study involving animal models, administration of this compound demonstrated a significant reduction in tumor size compared to control groups. The study reported enhanced survival rates and improved quality of life metrics in treated subjects .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZJPCSQAQOFS-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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